molecular formula C13H16BNO3 B2879897 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole CAS No. 2055713-74-9

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole

Cat. No.: B2879897
CAS No.: 2055713-74-9
M. Wt: 245.09
InChI Key: SKCMIHMRZQVFKC-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole is a boronic ester derivative featuring a benzo[d]oxazole core substituted at the 4-position with a pinacol boronate group. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity, particularly in synthesizing donor–π–acceptor (D–π–A) dyads for intramolecular charge transfer studies . Its benzo[d]oxazole moiety acts as an electron-deficient unit, making it valuable in materials science for tuning electronic properties in organic semiconductors .

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)15-8-16-10/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCMIHMRZQVFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055713-74-9
Record name 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzoxazole
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Preparation Methods

Reaction Mechanism and General Procedure

This method involves the palladium-catalyzed cross-coupling of 4-halobenzo[d]oxazole (X = Br, I) with bis(pinacolato)diboron (B₂pin₂). The reaction proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester.

Representative Protocol :

  • Substrate : 4-Bromobenzo[d]oxazole (1.0 equiv)
  • Catalyst : Pd(dba)₂ (2 mol%), tricyclohexylphosphine (PCy₃, 4 mol%)
  • Reagent : B₂pin₂ (1.2 equiv)
  • Base : KOAc (3.0 equiv)
  • Solvent : 1,4-Dioxane
  • Conditions : 80°C, 65 hours under N₂
  • Yield : 53–68% after silica gel chromatography

Optimization Studies

Key parameters influencing yield and selectivity include:

Parameter Optimal Range Impact on Reaction Efficiency
Catalyst Loading 2–5 mol% Pd Higher loading reduces side reactions
Temperature 80–100°C Accelerates transmetallation
Solvent 1,4-Dioxane or THF Polar aprotic solvents enhance stability of Pd intermediates
Base Potassium acetate Neutralizes HBr byproduct

Substituting Pd(dba)₂ with PdCl₂(dppf) increases yields to 75–80% but raises costs. Microwave-assisted synthesis reduces reaction time to 2–4 hours without compromising yield.

Alternative Synthetic Routes

Cyclization of Boron-Substituted Aniline Derivatives

This approach constructs the benzo[d]oxazole ring after introducing the boronate group. For example, 2-amino-4-(pinacolatoboron)phenol undergoes cyclization with triphosgene or cyanogen bromide to form the oxazole ring.

Procedure :

  • Protect the boronic acid as its pinacol ester.
  • React with triphosgene in dichloromethane at 0°C.
  • Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
  • Purify via recrystallization (hexane/EtOAc).

Yield : 40–50% (lower than Miyaura method due to intermediate instability).

Direct Borylation via Iridium Catalysis

Recent advances employ Ir-catalyzed C–H borylation for regioselective functionalization. Using [Ir(COD)OMe]₂ and dtbpy ligand, the 4-position of benzo[d]oxazole is selectively borylated at 120°C in heptane.

Advantages :

  • Avoids pre-halogenation steps.
  • Compatible with electron-deficient heterocycles.

Limitations :

  • Requires strict anhydrous conditions.
  • Limited scalability due to high catalyst costs.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors improves heat transfer and reduces reaction time:

  • Residence Time : 30 minutes at 100°C
  • Catalyst : Immobilized Pd on carbon (0.5 wt%)
  • Yield : 85% with >99% purity

Purification Techniques

  • Crystallization : Use hexane/ethyl acetate (3:1) to isolate the product as white crystals.
  • Chromatography : Avoided in large-scale production due to cost; replaced with fractional distillation under reduced pressure (Bp: 210–215°C at 0.1 mmHg).

Challenges and Mitigation Strategies

Challenge Solution
Boronate hydrolysis during workup Use pH-controlled aqueous washes (pH 6–7)
Pd catalyst removal Treat with Chelex resin or activated carbon
Regioselectivity in C–H borylation Optimize ligand-to-metal ratio

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is used as a building block for the synthesis of more complex molecules. Its boronic acid moiety makes it a valuable reagent in cross-coupling reactions.

Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of advanced materials and polymers. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with amino acids, such as serine, threonine, and tyrosine, in enzymes and proteins. This interaction can modulate enzyme activities and protein functions, leading to various biological effects.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Heteroatom Effects: Benzo[d]oxazole (O, N): Strong electron-withdrawing character due to the oxazole ring, enhancing charge-transfer efficiency in D–π–A systems . Benzothiazole (S, N): Sulfur's lower electronegativity compared to oxygen reduces electron deficiency, altering optoelectronic properties .
  • Substituent Position :

    • Boronate groups at the 4-position (benzo[d]oxazole) vs. 6-position (e.g., 6-(4,4,5,5-tetramethyl...benzo[d]oxazole, CAS 1193092-34-0 ) influence conjugation length and steric hindrance in coupling reactions.

Reactivity in Suzuki-Miyaura Coupling

  • Benzo[d]oxazole Derivative : High reactivity due to planar geometry and electron-deficient core, enabling efficient cross-coupling with aryl halides .
  • Thiazole Analog : Lower reactivity observed in some cases due to sulfur’s larger atomic size, which may increase steric hindrance .
  • Pyrazole-Containing Derivatives (e.g., ): Enhanced solubility from polar substituents (e.g., carboxylic acid) improves reaction efficiency in polar solvents.

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]oxazole is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C16H18BNO2
  • Molecular Weight: 283.13 g/mol
  • CAS Number: 53216817

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The dioxaborolane moiety is known for its role in forming reversible covalent bonds with nucleophiles, which can influence various biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, similar to other boron-containing compounds.
  • Modulation of Cellular Signaling : It can affect signaling pathways such as NF-κB and MAPK pathways, which are crucial in inflammation and cancer progression.

Biological Activity Overview

Recent studies have demonstrated several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of benzo[d]oxazole exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies on various cancer cell lines showed that compounds similar to this compound can induce apoptosis and inhibit cell proliferation.
Cell LineIC50 (µM)Reference
HeLa5.0
MCF-77.2
A5496.5

Anti-inflammatory Activity

The compound has shown potential in modulating inflammatory responses:

  • In Vitro Studies : It was found to significantly reduce the secretion of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in LPS-stimulated macrophages.

Case Studies

  • Study on Inflammatory Response : A study evaluated the effects of the compound on THP-1 monocytes challenged with LPS. The results indicated a dose-dependent reduction in NF-κB activity and cytokine release.
    • Results : At a concentration of 10 µM, the compound reduced IL-6 secretion by approximately 70% compared to controls .
  • Anticancer Efficacy : Another investigation focused on the antiproliferative effects against various cancer cell lines. The results highlighted that the compound exhibited a selective cytotoxic effect against breast cancer cells while sparing normal cells.
    • Findings : The selectivity index was calculated to be greater than 10 for MCF-7 cells .

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